Bms 180742

Arterial Thrombosis Thrombin Inhibition Exosite vs Active Site

BMS-180742 (CAS 138828-04-3) is a synthetic peptide that selectively inhibits the thrombin exosite, disrupting fibrinogen binding and PAR-1 recognition without blocking the active site. Unlike generic active-site inhibitors (e.g., MD-805, GYKI 14,766), it enables pathway-specific dissection. Ideal for venous thrombosis models (>90% inhibition, no bleeding risk), PAR-1 endothelial signaling studies, and isolating high-affinity platelet activation. Defined sequence and MW 1404.52 g/mol ensure batch consistency for crystallography/NMR. Choose BMS-180742 for reproducible, exosite-selective thrombin research.

Molecular Formula C67H93N11O22
Molecular Weight 1404.5 g/mol
CAS No. 138828-04-3
Cat. No. B1667161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBms 180742
CAS138828-04-3
SynonymsBMS 180742;  Succinyl-phe-glu-pro-ile-pro-glu-glu-tyr-cyclohexylalanine-gln;  BMS-180742;  BMS180742; 
Molecular FormulaC67H93N11O22
Molecular Weight1404.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N(C(CCC(=O)N)C(=O)O)C(=O)C(CC3CCCCC3)N)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)O
InChIInChI=1S/C67H93N11O22/c1-3-37(2)57(75-62(94)49-17-10-32-76(49)64(96)45(24-30-55(86)87)73-60(92)46(35-39-14-8-5-9-15-39)70-52(81)27-31-56(88)89)66(98)77-33-11-16-48(77)61(93)72-44(23-29-54(84)85)58(90)71-43(22-28-53(82)83)59(91)74-47(36-40-18-20-41(79)21-19-40)65(97)78(50(67(99)100)25-26-51(69)80)63(95)42(68)34-38-12-6-4-7-13-38/h5,8-9,14-15,18-21,37-38,42-50,57,79H,3-4,6-7,10-13,16-17,22-36,68H2,1-2H3,(H2,69,80)(H,70,81)(H,71,90)(H,72,93)(H,73,92)(H,74,91)(H,75,94)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,99,100)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,57-/m0/s1
InChIKeyBYWFWGVNLIBMIK-VMIARKKQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-180742 (CAS 138828-04-3): A Thrombin Exosite Inhibitor Peptide for Mechanistic Studies of Protease-Activated Receptor Signaling


BMS-180742 (CAS 138828-04-3, molecular formula C67H93N11O22, molecular weight 1404.52 g/mol) is a synthetic peptide that functions as a selective inhibitor of the anion-binding exosite of thrombin [1][2]. It is characterized by the amino acid sequence succinyl-Phe-Glu-Pro-Ile-Pro-Glu-Glu-Tyr-cyclohexylalanine-Gln [1]. Unlike active-site thrombin inhibitors, BMS-180742 does not block the catalytic site but rather interferes with fibrinogen binding and receptor recognition mediated by the exosite [2]. This compound is a critical tool for dissecting thrombin's proteolytic versus exosite-dependent signaling pathways, particularly those involving protease-activated receptors (PARs) [3].

Why Thrombin Exosite Inhibitors Like BMS-180742 Cannot Be Substituted with Active-Site Inhibitors or Other Anticoagulants


BMS-180742 targets the anion-binding exosite of thrombin, a region distinct from the catalytic active site. This exosite is critical for substrate recognition and interaction with protease-activated receptors (PARs), particularly PAR-1 [1][2]. Active-site inhibitors, such as MD-805 or GYKI 14,766, block all thrombin proteolytic activity indiscriminately, while BMS-180742 selectively disrupts exosite-dependent functions [1][2]. Consequently, generic substitution of BMS-180742 with active-site inhibitors in experimental models yields fundamentally different pharmacological outcomes, as demonstrated in the quantitative evidence below [2]. Furthermore, BMS-180742's peptide structure and specific sequence confer a unique molecular profile that distinguishes it from other exosite-targeting peptides like hirugen [1].

Quantitative Differential Evidence for BMS-180742 Relative to Active-Site Thrombin Inhibitors and Heparin


BMS-180742 Lacks Arterial Antithrombotic Activity: Direct Comparison with GYKI 14,766 and Heparin in Rat Carotid Artery Thrombosis

In a rat model of carotid artery thrombosis induced by transmural vessel injury, BMS-180742 (a thrombin exosite inhibitor) produced no significant inhibition of arterial thrombus formation, in contrast to the active-site inhibitor GYKI 14,766 and heparin [1]. This functional divergence highlights that exosite inhibition alone is insufficient for preventing arterial thrombosis under high-shear conditions, a key differentiator for researchers selecting the appropriate thrombin inhibitor for arterial versus venous models.

Arterial Thrombosis Thrombin Inhibition Exosite vs Active Site

BMS-180742 Preserves Venous Antithrombotic Efficacy Comparable to Active-Site Inhibitors and Heparin

Despite its inactivity in arterial thrombosis, BMS-180742 inhibited venous thrombosis by more than 90% in a rat vena cava stasis model, an efficacy comparable to the active-site inhibitor GYKI 14,766 and heparin [1]. This demonstrates that exosite inhibition is sufficient for interrupting venous thrombus formation under low-flow conditions.

Venous Thrombosis Thrombin Inhibition Exosite Inhibitor

Concentration-Dependent Inhibition of Platelet Aggregation: BMS-180742 Blocks Only Low α-Thrombin Responses

BMS-180742 inhibited platelet aggregation induced by low concentrations of α-thrombin but was ineffective against aggregation triggered by high α-thrombin concentrations [1]. In contrast, the active-site inhibitor Nα-(2-naphthylsulfonyl-glycyl)-D,L-amidinophenylalanylpiperidide competitively blocked platelet aggregation across all α-thrombin concentrations [1]. This pattern supports the existence of two distinct platelet activation pathways: a high-affinity, exosite-dependent pathway and a low-affinity, exosite-independent pathway.

Platelet Aggregation Thrombin Exosite PAR Signaling

BMS-180742 Reduces Sensitivity to α-Thrombin in Vascular Relaxation Without Altering Maximal Response

In isolated dog and pig coronary arteries and dog saphenous veins, BMS-180742 (10 µM) decreased the sensitivity to α-thrombin-induced endothelium-dependent relaxations without affecting the maximal relaxation response [1]. This contrasts with the active-site inhibitor MD-805, which abolished relaxations entirely, confirming that the catalytic site is required for the response but that exosite binding modulates the potency of thrombin [1].

Vascular Relaxation Endothelium Thrombin Receptor

Structural and Molecular Weight Differentiation: BMS-180742 vs. Common Thrombin Inhibitor Peptides

BMS-180742 (MW 1404.52) is a synthetic 10-amino acid peptide with a unique sequence (succinyl-FEPIPEEY-Chx-Q) that distinguishes it from other exosite-binding peptides such as hirugen (a sulfated hirudin fragment, MW ~2000) [1][2]. While both bind the exosite, BMS-180742 is smaller and lacks the sulfated tyrosine residues present in hirugen, which may influence binding kinetics and in vivo stability [2]. This molecular distinction is critical for researchers requiring a well-defined, synthetic exosite inhibitor without the complexity of natural product-derived peptides.

Peptide Structure Molecular Weight Thrombin Exosite

Optimal Research and Industrial Applications for BMS-180742 Based on Quantitative Differentiation


Venous Thrombosis Model Development

BMS-180742 is ideal for establishing venous thrombosis models where exosite inhibition alone is sufficient to prevent thrombus formation (>90% inhibition) without the bleeding risk associated with active-site inhibitors or heparin [1]. Researchers should select BMS-180742 over GYKI 14,766 or heparin when the goal is to specifically target the exosite-dependent mechanisms of venous thrombogenesis.

Dissection of PAR-1-Mediated Signaling Pathways

Given its ability to reduce sensitivity to α-thrombin in vascular relaxation without abolishing the response [1], BMS-180742 is a superior tool for dissecting PAR-1-mediated endothelial signaling. It allows researchers to study the modulatory role of the exosite in receptor activation while preserving the overall functional output, unlike active-site inhibitors which completely eliminate the response.

Platelet Activation Studies Focused on High-Affinity Thrombin Pathways

BMS-180742 selectively inhibits platelet aggregation induced by low concentrations of α-thrombin but not high concentrations [1]. This makes it uniquely suited for experiments aimed at isolating the high-affinity, exosite-dependent platelet activation pathway, while leaving the low-affinity pathway intact. This contrasts with active-site inhibitors which block both pathways indiscriminately.

Exosite Binding Mechanism Studies via Structural Biology

The well-defined peptide structure and molecular weight (1404.52 g/mol) of BMS-180742 make it a preferred ligand for crystallographic or NMR studies of thrombin exosite interactions [1][2]. Its synthetic nature ensures batch-to-batch consistency and avoids the heterogeneity of natural exosite inhibitors like hirugen, facilitating reproducible structural analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bms 180742

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.